molecular formula C8H6Cl2O B1319503 3-Chloro-4-methylbenzoyl chloride CAS No. 21900-30-1

3-Chloro-4-methylbenzoyl chloride

Cat. No. B1319503
CAS RN: 21900-30-1
M. Wt: 189.04 g/mol
InChI Key: GANDSBWEBNXLMG-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzoyl chloride is a chemical compound with the CAS Number: 21900-30-1 . It has a molecular weight of 189.04 and its molecular formula is C8H6Cl2O . It is used as an intermediate in the synthesis of Flometoquin, a pesticide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H6Cl2O . The compound has a monoisotopic mass of 187.979568 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.04 and a molecular formula of C8H6Cl2O .

Scientific Research Applications

Synthesis and Characterization in Chemistry

3-Chloro-4-methylbenzoyl chloride is used in the synthesis and characterization of various chemical compounds. For instance, it is involved in the preparation of palladium(II) complexes with novel chelating iminocarbene ligands (Frøseth et al., 2003). Additionally, its derivatives are used in the synthesis of complex molecular structures, such as 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea (Saeed et al., 2010), indicating its versatility in organic synthesis.

Catalysis and Chemical Reactions

This compound plays a role in catalytic processes and chemical reactions. For example, in the study of electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate ionic liquid, impurity chloride, potentially derived from compounds like this compound, was identified and its concentration determined (Xiao & Johnson, 2003).

Environmental and Biological Applications

In environmental science, this compound-related compounds are studied for their biodegradation. For instance, Pseudomonas cepacia MB2 can grow on 3-chloro-2-methylbenzoate, a related compound, by metabolism through the meta fission pathway (Higson & Focht, 1992). Also, gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent demonstrates potential applications in waste treatment (Chu & Wang, 2016).

Molecular Synthesis and Material Science

This compound is also used in the synthesis of various molecular structures in material science. For example, it is involved in the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, highlighting its application in advanced material synthesis (Kurteva & Petrova, 2015).

Safety and Hazards

3-Chloro-4-methylbenzoyl chloride is classified as causing severe skin burns and eye damage. It may also be corrosive to metals . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDSBWEBNXLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593643
Record name 3-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21900-30-1
Record name 3-Chloro-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-4-methylbenzoyl chloride is prepared by refluxing together 30 g. (0.175 mole) of 3-chloro-4-methyl benzoic acid and 85 ml. thionyl chloride for about 2.5 hours, after which the excess thionyl chloride is distilled off under vacuum. The aroyl chloride product, 3-chloro-4-methylbenzoyl chloride, distills over at b.p. 70°-74°C., 10.25 mm. Hg.
Quantity
0.175 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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